Compound Description: NAPMA is a small molecule that exhibits potent inhibitory effects on osteoclast differentiation, the process by which cells responsible for bone resorption are formed. Research indicates that NAPMA achieves this by downregulating key osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the gene and protein levels []. This downregulation, in turn, leads to a decrease in bone resorption and actin ring formation, essential processes in osteoclast function. Importantly, studies demonstrate that NAPMA exhibits this inhibitory effect without inducing cellular toxicity []. Furthermore, in vivo studies using a mouse model of ovariectomy-induced osteoporosis have shown that NAPMA effectively protects against bone loss []. These findings highlight NAPMA's potential as a therapeutic agent for osteoporosis and other bone diseases characterized by excessive bone resorption [].
Compound Description: PPOAC-Bz is a novel small molecule demonstrating a significant inhibitory effect on osteoclastogenesis, the process of osteoclast formation []. This compound effectively hinders the formation of mature osteoclasts and suppresses the expression of several osteoclast-specific marker genes []. Furthermore, PPOAC-Bz disrupts F-actin belt formation, a crucial step in osteoclast-mediated bone resorption, and consequently inhibits bone resorption activity in vitro []. Preclinical studies using a mouse model of ovariectomy (OVX)-induced bone loss further support PPOAC-Bz's potential as a therapeutic agent for bone diseases, as it effectively prevents OVX-induced bone loss in vivo [].
Compound Description: PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation, effectively reducing the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, a hallmark of mature osteoclasts []. Notably, PPOA-N-Ac-2-Cl achieves this inhibition without exhibiting significant cytotoxicity []. Mechanistically, PPOA-N-Ac-2-Cl appears to downregulate the expression of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), all crucial for RANKL-mediated osteoclastogenesis []. This downregulation translates to a decrease in the protein levels of CtsK, a protease essential for bone resorption []. As a result, PPOA-N-Ac-2-Cl treatment leads to diminished bone resorption activity and impaired F-actin ring formation, further highlighting its potential for treating bone diseases associated with excessive osteoclast activity [].
Compound Description: DY-9760e is a novel calmodulin antagonist, meaning it blocks the action of calmodulin, a protein that plays a key role in various cellular processes []. Notably, DY-9760e has demonstrated neuroprotective effects in animal models of stroke []. It has been shown to reduce brain edema, a major contributor to stroke-induced brain damage, by inhibiting the increase in blood-brain barrier permeability []. DY-9760e also attenuates the hyperpermeability of brain microvascular endothelial cells induced by tumor necrosis factor-α, a pro-inflammatory cytokine involved in stroke pathology []. These findings suggest that DY-9760e may be a promising therapeutic candidate for the treatment of acute stroke.
Compound Description: Preladenant is a selective adenosine A2A receptor antagonist. The compound labeled with carbon-11, [(11)C]Preladenant, has been developed and evaluated as a PET tracer for imaging cerebral adenosine A2A receptors in living brains []. Studies have shown that [(11)C]Preladenant exhibits favorable brain kinetics and specific binding to A2A receptors, making it suitable for studying the role of these receptors in various neurological and psychiatric disorders [].
Compound Description: [(11)C]-3, also known as [(11)C]Preladenant, is a radiolabeled version of Preladenant specifically designed as a PET tracer for visualizing and quantifying adenosine A2A receptors in the brain []. Studies using PET imaging, ex vivo biodistribution, and in vitro autoradiography demonstrate that [(11)C]-3 accumulates in brain regions known to have high A2A receptor density, such as the striatum []. These results highlight the potential of [(11)C]-3 as a tool for investigating the role of A2A receptors in various neurological and psychiatric conditions [].
Compound Description: OPC-14523 stands out as a unique multi-target ligand exhibiting high affinity for σ receptors, 5-HT1A receptors, and the serotonin transporter [, ]. This pharmacological profile translates to a range of effects, particularly in the central nervous system. Preclinical studies demonstrate the effectiveness of OPC-14523 in ameliorating scopolamine-induced and age-associated cognitive impairments []. The mechanism underlying these improvements appears to involve an enhancement of acetylcholine release in the hippocampus, a brain region crucial for learning and memory []. This ACh-releasing effect of OPC-14523 is primarily attributed to its agonistic activity at sigma receptors, with possible contributions from 5-HT1A receptor activation []. Further reinforcing its potential as a therapeutic for cognitive disorders, OPC-14523 exhibits antidepressant-like properties in behavioral models of depression [, ].
Compound Description: PHR0007 is a novel compound that exhibits a positive inotropic effect on the heart, meaning it increases the force of heart muscle contractions []. Specifically, PHR0007 enhances atrial dynamics, as demonstrated by its ability to increase atrial pulse pressure and stroke volume in a beating rabbit atria model []. Mechanistically, PHR0007's positive inotropic effect appears to be mediated through the PDE-cAMP-PKA signaling pathway, a crucial pathway for regulating heart muscle contraction []. These findings suggest that PHR0007 may have therapeutic potential for treating certain heart conditions characterized by impaired atrial function.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.